1-[6-(2,3-Dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-D][3,1]benzoxazepin-7(6H)-YL]-1-ethanone
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Overview
Description
1-[6-(2,3-Dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-D][3,1]benzoxazepin-7(6H)-YL]-1-ethanone is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(2,3-Dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-D][3,1]benzoxazepin-7(6H)-YL]-1-ethanone involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Triazino Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazino ring.
Introduction of the Dimethoxyphenyl Group: This step involves the attachment of the dimethoxyphenyl group to the triazino ring through a series of substitution reactions.
Formation of the Benzoxazepin Ring: This step involves the cyclization of the intermediate to form the benzoxazepin ring.
Introduction of the Ethanone Group: This step involves the attachment of the ethanone group to the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[6-(2,3-Dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-D][3,1]benzoxazepin-7(6H)-YL]-1-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[6-(2,3-Dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-D][3,1]benzoxazepin-7(6H)-YL]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,3-Dimethoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 1-[6-(2-Chloro-4,5-dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
Uniqueness
1-[6-(2,3-Dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-D][3,1]benzoxazepin-7(6H)-YL]-1-ethanone is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
1-[6-(2,3-dimethoxyphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-12(26)25-15-10-6-5-8-13(15)17-19(22-21(30-4)24-23-17)29-20(25)14-9-7-11-16(27-2)18(14)28-3/h5-11,20H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESFHDUNGYZOCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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